![molecular formula C12H9Cl2NO3 B2974607 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid CAS No. 730950-02-4](/img/structure/B2974607.png)
2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid” is a chemical compound with the CAS Number: 730950-02-4 . It has a molecular weight of 286.11 . The IUPAC name for this compound is [ (5,7-dichloro-2-methyl-8-quinolinyl)oxy]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9Cl2NO3/c1-6-2-3-7-8 (13)4-9 (14)12 (11 (7)15-6)18-5-10 (16)17/h2-4H,5H2,1H3, (H,16,17) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA .Scientific Research Applications
Synthesis and Biological Activity
- A study described the synthesis of derivatives through substitution reactions involving 2-mercapto-4-methyl-5-thiazoleacetic acid and 4,7-dichloroquinoline to obtain intermediate acetic acid derivatives. These compounds were further modified and tested for antimalarial and anticancer activities, with certain derivatives showing promising results (Ramírez et al., 2020).
Antagonism of the Glycine Site on the NMDA Receptor
- Research on 2-carboxytetrahydroquinoline derivatives, derived from kynurenic acid, revealed their potential as in vitro antagonists at the glycine site on the NMDA receptor. This highlights the importance of structural features in binding to the receptor, with specific derivatives demonstrating increased potency and stereoselectivity (Carling et al., 1992).
Redox-Neutral Annulations
- Studies have shown that cyclic amines like tetrahydroisoquinoline can undergo redox-neutral annulations with electron-deficient o-tolualdehydes in transformations involving dual C-H functionalization, with acetic acid acting as the solvent and promoter. This process underscores a versatile synthetic method for constructing complex molecular frameworks (Paul et al., 2019).
Catalytic Asymmetric Reactions
- Chiral Pt(II)/Pd(II) pincer complexes, synthesized using a NCN ligand derived from tetrahydroquinoline, demonstrated their utility in catalytic asymmetric aldol and silylcyanation reactions, showcasing the role of these complexes in asymmetric synthesis (Yoon et al., 2006).
Aldose Reductase Inhibitory Activity
- The synthesis of 2-oxoquinoline-1-acetic acid derivatives and their evaluation as aldose reductase inhibitors highlighted the potential therapeutic applications of these compounds in treating complications related to diabetes. This study emphasizes the significance of the N-acylglycine fragment in enhancing inhibitory activity (Deruiter et al., 1986).
Safety and Hazards
properties
IUPAC Name |
2-(5,7-dichloro-2-methylquinolin-8-yl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-6-2-3-7-8(13)4-9(14)12(11(7)15-6)18-5-10(16)17/h2-4H,5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPPSOBNDLDLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OCC(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24833615 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2974525.png)
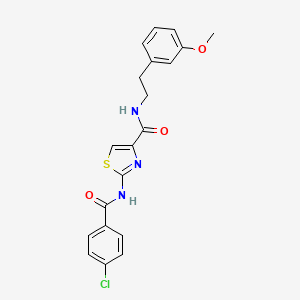
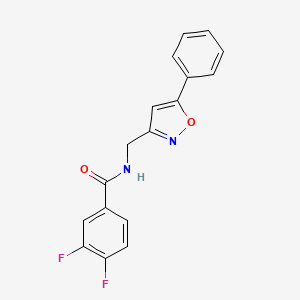
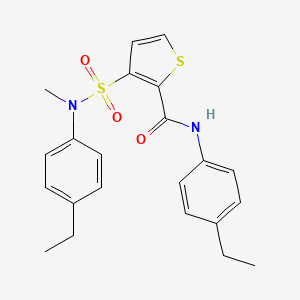
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2974532.png)
![methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate](/img/structure/B2974534.png)

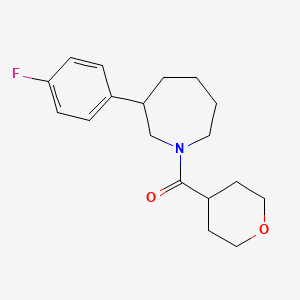
![N-[3-(1,3-Benzothiazol-2-YL)-4-hydroxyphenyl]-3-methylbenzamide](/img/structure/B2974538.png)
![N-(2-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2974541.png)
![5-(3-methoxypropyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2974543.png)
![5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2974544.png)
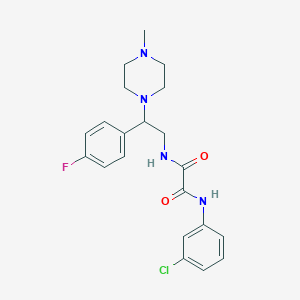
![N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide](/img/structure/B2974546.png)